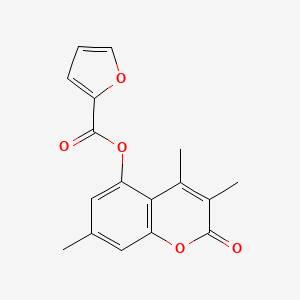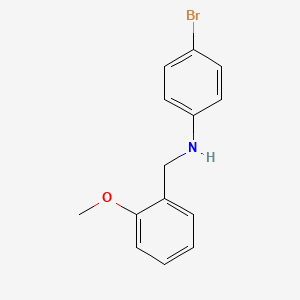
N-(4-bromophenyl)-2,1,3-benzothiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2,1,3-benzothiadiazole-5-carboxamide, also known as Br-BTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It belongs to the class of benzothiadiazole derivatives and has a molecular formula of C14H8BrN3O.
Applications De Recherche Scientifique
N-(4-bromophenyl)-2,1,3-benzothiadiazole-5-carboxamide has been extensively studied for its potential applications in various scientific fields. It has shown promising results in the treatment of cancer, Alzheimer's disease, and diabetes. N-(4-bromophenyl)-2,1,3-benzothiadiazole-5-carboxamide has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer in photodynamic therapy.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-2,1,3-benzothiadiazole-5-carboxamide is still not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes involved in cancer cell proliferation and induce apoptosis. N-(4-bromophenyl)-2,1,3-benzothiadiazole-5-carboxamide has also been shown to inhibit the aggregation of amyloid beta peptides, which is a hallmark of Alzheimer's disease.
Biochemical and physiological effects:
N-(4-bromophenyl)-2,1,3-benzothiadiazole-5-carboxamide has been shown to have a low toxicity profile and is well-tolerated in animal studies. It has been reported to have anti-inflammatory, antioxidant, and anti-tumor properties. N-(4-bromophenyl)-2,1,3-benzothiadiazole-5-carboxamide has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-bromophenyl)-2,1,3-benzothiadiazole-5-carboxamide in lab experiments include its high purity, low toxicity, and unique properties. However, the limitations include its low solubility in water and limited availability.
Orientations Futures
There are several future directions for the study of N-(4-bromophenyl)-2,1,3-benzothiadiazole-5-carboxamide. One area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the investigation of its potential applications in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, the development of N-(4-bromophenyl)-2,1,3-benzothiadiazole-5-carboxamide derivatives with improved solubility and bioavailability is an area of interest for future research.
In conclusion, N-(4-bromophenyl)-2,1,3-benzothiadiazole-5-carboxamide is a promising compound with unique properties that has potential applications in various scientific fields. Its low toxicity profile, anti-inflammatory, antioxidant, and anti-tumor properties, and ability to improve glucose metabolism and insulin sensitivity make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to explore its potential applications in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-2,1,3-benzothiadiazole-5-carboxamide involves the reaction of 4-bromoaniline with 2-aminothiophenol in the presence of acetic anhydride and sulfuric acid. The resulting product is then reacted with phosgene to form the final compound. The yield of N-(4-bromophenyl)-2,1,3-benzothiadiazole-5-carboxamide is around 60%, and the purity can be increased by recrystallization.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3OS/c14-9-2-4-10(5-3-9)15-13(18)8-1-6-11-12(7-8)17-19-16-11/h1-7H,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBSMBZVYKXZLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=NSN=C3C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2,1,3-benzothiadiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-dimethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5708491.png)



![N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-indole-7-carbohydrazide](/img/structure/B5708521.png)
![4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide](/img/structure/B5708526.png)
![2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5708542.png)
![4-{3-[(2-chloro-6-nitrophenyl)thio]propanoyl}morpholine](/img/structure/B5708546.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5708549.png)

![9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5708556.png)
